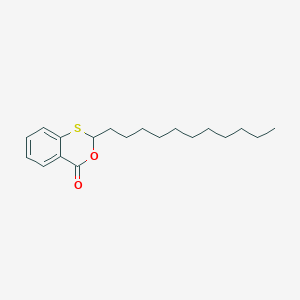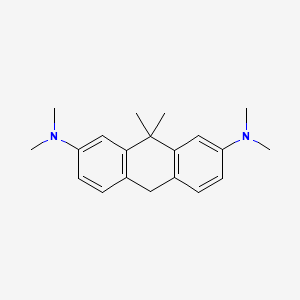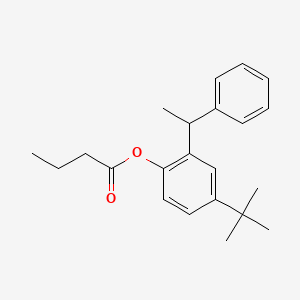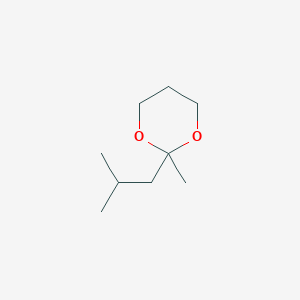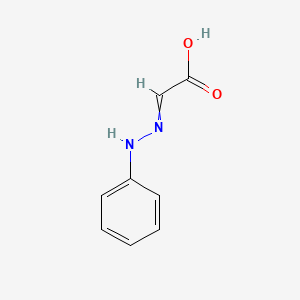
(2-Phenylhydrazinylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylhydrazinylidene)acetic acid is an organic compound characterized by the presence of a phenylhydrazine moiety attached to an acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetic acid typically involves the condensation of phenylhydrazine with acetic acid derivatives. One common method is the reaction of phenylhydrazine with acetic anhydride under reflux conditions, which yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2-Phenylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of (2-Phenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Phenylhydrazine: Shares the phenylhydrazine moiety but lacks the acetic acid component.
Phenylacetic acid: Contains the acetic acid backbone but lacks the phenylhydrazine moiety.
(2-Phenylhydrazinylidene)methylindole: A structurally related compound with an indole ring.
属性
CAS 编号 |
6000-60-8 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-9-10-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChI 键 |
YCHFCKWRGIPCMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


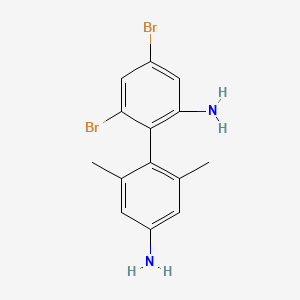
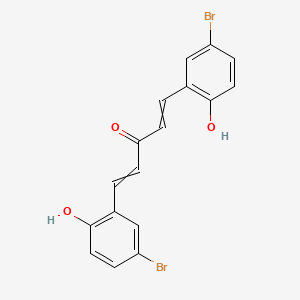
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

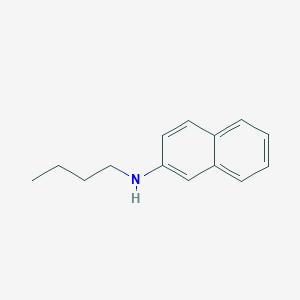


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


